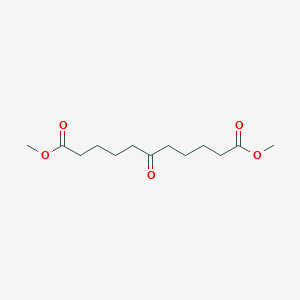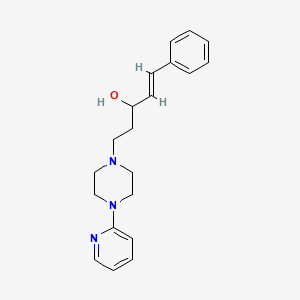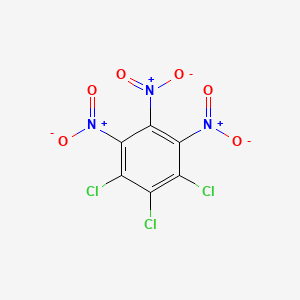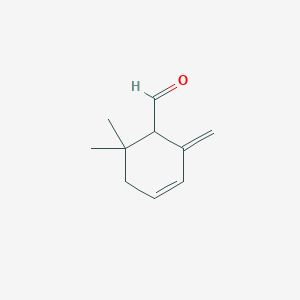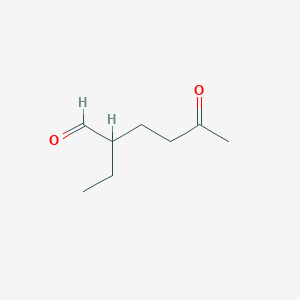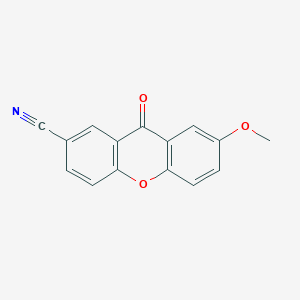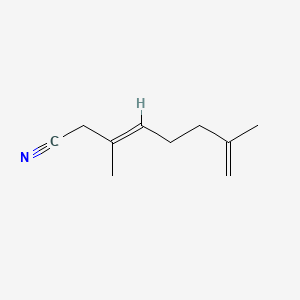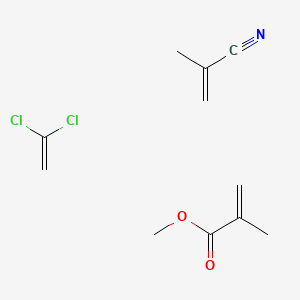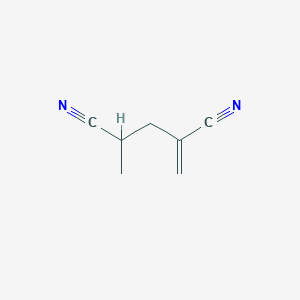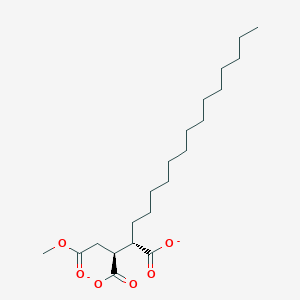
(2S,3S)-2-(2-methoxy-2-oxoethyl)-3-tetradecylbutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-(2-methoxy-2-oxoethyl)-3-tetradecylbutanedioate is a complex organic compound with a unique structure that includes a methoxy group, an oxoethyl group, and a tetradecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(2-methoxy-2-oxoethyl)-3-tetradecylbutanedioate typically involves multi-step organic reactions. One common method includes the esterification of a suitable butanedioic acid derivative with a methoxy-oxoethyl group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-throughput screening techniques can help identify the best catalysts and reaction conditions for large-scale production. Additionally, purification methods such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-(2-methoxy-2-oxoethyl)-3-tetradecylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-(2-methoxy-2-oxoethyl)-3-tetradecylbutanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-(2-methoxy-2-oxoethyl)-3-tetradecylbutanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3S)-2-(2-methoxy-2-oxoethyl)-3-dodecylbutanedioate
- (2S,3S)-2-(2-methoxy-2-oxoethyl)-3-hexadecylbutanedioate
- (2S,3S)-2-(2-methoxy-2-oxoethyl)-3-octadecylbutanedioate
Uniqueness
Compared to similar compounds, (2S,3S)-2-(2-methoxy-2-oxoethyl)-3-tetradecylbutanedioate has a unique tetradecyl chain that imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring specific hydrophobicity or molecular interactions.
Eigenschaften
CAS-Nummer |
29227-63-2 |
|---|---|
Molekularformel |
C21H36O6-2 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
(2S,3S)-2-(2-methoxy-2-oxoethyl)-3-tetradecylbutanedioate |
InChI |
InChI=1S/C21H38O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20(23)24)18(21(25)26)16-19(22)27-2/h17-18H,3-16H2,1-2H3,(H,23,24)(H,25,26)/p-2/t17-,18-/m0/s1 |
InChI-Schlüssel |
MBCOREYAADFJIA-ROUUACIJSA-L |
Isomerische SMILES |
CCCCCCCCCCCCCC[C@@H]([C@H](CC(=O)OC)C(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(CC(=O)OC)C(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14680992.png)
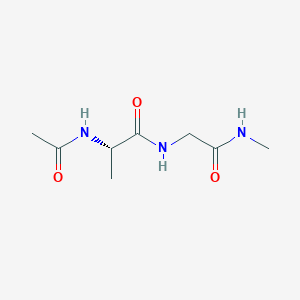

![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
